molecular formula C21H19NO6S2 B2649149 (Z)-2-(5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 875286-02-5

(Z)-2-(5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No.: B2649149
CAS No.: 875286-02-5
M. Wt: 445.5
InChI Key: VPIXSUOGJBWOPH-MFOYZWKCSA-N
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Description

The compound (Z)-2-(5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid (hereafter referred to as the target compound) is a thiazolidinone derivative featuring a Z-configured arylidene moiety, a furan ring substituted with a 4-isopropylphenyl group, and a succinic acid side chain. Thiazolidinones are heterocyclic compounds known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Z-configuration of the methylene group is critical for maintaining planar geometry, which enhances interactions with biological targets . The succinic acid moiety likely improves solubility and bioavailability compared to simpler carboxylic acid derivatives.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-[[5-(4-propan-2-ylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S2/c1-11(2)12-3-5-13(6-4-12)16-8-7-14(28-16)9-17-19(25)22(21(29)30-17)15(20(26)27)10-18(23)24/h3-9,11,15H,10H2,1-2H3,(H,23,24)(H,26,27)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIXSUOGJBWOPH-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound characterized by its unique structural features, including a furan ring and a thiazolidinone framework. This article reviews its biological activities, focusing on antimicrobial, anticancer, and other pharmacological properties.

Structural Overview

The compound consists of several functional groups:

  • Furan Ring : Imparts potential antimicrobial properties.
  • Thiazolidinone Structure : Associated with various biological activities, particularly in medicinal chemistry.
  • Succinic Acid Moiety : Known for its metabolic roles and potential therapeutic effects.

1. Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. Research has shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaActivity Level
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CEnterococcus faecalisHigh

2. Anticancer Properties

The thiazolidinone framework has been linked to anticancer activities. Studies have demonstrated that derivatives of this compound can exhibit moderate to strong antiproliferative effects on various cancer cell lines, including leukemia . The structure's electron-donating groups significantly influence its cytotoxicity.

Case Study: Antiproliferative Effects
A study involving several thiazolidinone derivatives showed that compounds with specific substitutions at the C-terminal exhibited enhanced cytotoxicity against human leukemia cells. The assays indicated that the most active compounds induced apoptosis effectively .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with key enzymes involved in bacterial cell wall synthesis.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells through modulation of cell cycle checkpoints .

Pharmacokinetics and Safety

Research on the pharmacokinetics of succinic acid, a component of this compound, indicates rapid absorption and distribution in tissues such as the liver and adipose tissues . This information is crucial for understanding the potential therapeutic window and safety profile of the compound.

Scientific Research Applications

Structural Features

The compound features several key structural components:

  • Thiazolidinone Core : Known for its diverse biological properties.
  • Furan Ring : Contributes to the compound's reactivity and potential interactions.
  • Succinic Acid Moiety : Enhances solubility and bioavailability.

The molecular formula is C21H19NO6S2C_{21}H_{19}NO_{6}S_{2}, with a molecular weight of approximately 445.5 g/mol. The presence of both thiazolidinone and furan structures may enhance its interaction with biological targets compared to simpler analogs .

Synthetic Routes

The synthesis of (Z)-2-(5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid can be approached through various methodologies. Common synthetic strategies include:

  • Condensation Reactions : Involving the reaction of furan derivatives with thiazolidinones under controlled conditions.
  • Functional Group Modifications : Such as oxidation and reduction reactions to enhance biological activity or modify solubility.

Reaction Conditions

Typical reaction conditions may involve:

  • Use of solvents such as ethanol or dimethylformamide.
  • Catalysts like p-toluenesulfonic acid or Lewis acids to facilitate the reaction.

Optimizing these conditions is crucial for achieving high yields and purity during synthesis.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. These activities have been evaluated through in vitro tests against various bacterial strains, demonstrating effectiveness against both gram-positive and gram-negative bacteria .

Anticancer Potential

Research has shown that derivatives of this compound may possess anticancer properties. The thiazolidinone structure is often associated with antitumor activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on structurally similar compounds revealed selective antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting potential for development as antimicrobial agents .
  • Anticancer Studies : Investigations into thiazolidinone derivatives have indicated promising results in reducing tumor growth in various cancer models, warranting further exploration of this compound for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a core thiazolidinone scaffold with several analogs but differs in substituents and stereochemistry. Key structural comparisons include:

Table 1: Structural Comparison of Thiazolidinone Derivatives
Compound Name Core Structure Substituents Configuration Key Functional Groups
Target Compound Thiazolidinone 5-(4-Isopropylphenyl)furan-2-yl, succinic acid Z 2-thioxo, 4-oxo, dicarboxylic acid
5b Thiazolidinone 1-Methyl-1H-indol-3-yl, 3-hydroxyphenyl Z 2-thioxo, 4-oxo, phenolic -OH
5h Thiazolidinone 5-Methoxy-1H-indol-3-yl, benzoic acid Z 2-thioxo, 4-oxo, monocarboxylic acid
Compound 5 Thiazolidinone 4-Methoxyphenyl, 4-hydroxyphenyl Z 2-arylidenehydrazono, 4-oxo

Key Observations :

  • Substituent Diversity: The target compound’s 4-isopropylphenyl-furan group distinguishes it from indole-based analogs (e.g., 5b, 5h).
  • Acid Moieties: The succinic acid side chain in the target compound provides two carboxylic acid groups, enhancing solubility compared to monocarboxylic acids (e.g., 5h) or phenolic derivatives (e.g., 5b). This could improve pharmacokinetics in aqueous environments .
  • Stereochemistry : The Z-configuration is conserved across analogs, suggesting its importance in maintaining bioactive conformations .

Key Observations :

  • Antimicrobial Activity: Thiazolidinone derivatives like 5b and 5h show potent antibacterial and antifungal effects, likely due to thioxo and oxo groups interacting with microbial enzymes . The target compound’s furan and succinic acid groups may modulate similar pathways.
  • Cofactor vs. Therapeutic Roles: Methylofuran () contains a formylated furan structure but serves as a metabolic cofactor in methanogens, contrasting with the therapeutic focus of thiazolidinones .

Key Observations :

  • The target compound’s synthesis likely follows analogous steps, such as condensation of a thiosemicarbazide with a furan-containing aldehyde, followed by functionalization with succinic acid.
  • highlights the use of sodium acetate and DMF-acetic acid mixtures for Z-selective synthesis, which may apply to the target compound .

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-configured thiazolidinone derivatives structurally related to this compound?

Answer:
The synthesis typically involves cyclocondensation of substituted aldehydes with thiazolidinone precursors under acidic conditions. For example:

  • Procedure (adapted from ): Reflux equimolar amounts of a substituted aldehyde (e.g., 4-fluorobenzaldehyde) and 2-thioxothiazolidin-4-one in glacial acetic acid with sodium acetate for 2–7 hours. Monitor via TLC (20% ethyl acetate/n-hexane). Purify by recrystallization from ethanol or DMF-acetic acid mixtures. Yields range from 64% to 85% depending on substituents .
  • Key variables: Reaction time (2–7 hours), solvent (acetic acid or DMF), and stoichiometry of sodium acetate (1–2 equivalents) influence stereoselectivity and yield.

Basic: Which analytical techniques are essential for confirming the structure and stereochemistry of this compound?

Answer:

  • Spectroscopy:
    • 1H/13C NMR: Identify olefinic proton environments (δ 7–8 ppm) and confirm (Z)-configuration via coupling constants (J ≈ 12–14 Hz for transoid protons). and used NMR to verify benzylidene geometry .
    • IR: Confirm thioxo (C=S) stretches at ~1200 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .
    • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+) validate molecular weight .
  • X-ray Crystallography (if available): Provides definitive proof of stereochemistry .

Advanced: How can reaction conditions be optimized to enhance (Z)-isomer selectivity?

Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor (Z)-isomer formation due to stabilization of intermediates via hydrogen bonding .
  • Catalysts: Anhydrous ZnCl2 ( ) or acetic acid/sodium acetate buffers ( ) improve cyclization efficiency .
  • Temperature Control: Prolonged reflux (≥6 hours) ensures complete imine-thiazolidinone cyclization but may risk isomerization. Lower temperatures (80–90°C) with microwave assistance could mitigate this .

Advanced: How should researchers address contradictions in spectral data during characterization?

Answer:

  • Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., ’s (Z)-5-benzylidene derivatives) .
  • Computational Modeling: Use DFT calculations to predict chemical shifts and compare with experimental data .
  • Dynamic NMR: Resolve rotational barriers in thioxo groups by variable-temperature experiments .

Advanced: What in silico strategies predict the biological activity of this compound?

Answer:

  • Molecular Docking: Dock the compound into target proteins (e.g., bacterial enzymes) using software like AutoDock Vina. identified lead compounds via docking into Staphylococcus aureus dihydrofolate reductase .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to guide structural modifications .

Advanced: What challenges arise in establishing structure-activity relationships (SAR) for thiazolidinone derivatives?

Answer:

  • Stereochemical Complexity: Minor changes in substituent position (e.g., 4-isopropylphenyl vs. 3-methoxyphenyl) drastically alter bioactivity. Use enantiomerically pure intermediates to isolate stereochemical effects .
  • Bioactivity Assays: Standardize MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative strains to ensure reproducibility .

Methodological: What are best practices for handling and storing this compound?

Answer:

  • Storage: Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation of the thioxo group .
  • Safety: Use PPE (gloves, goggles) due to irritant properties (H315, H319). Neutralize spills with sodium bicarbonate .

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